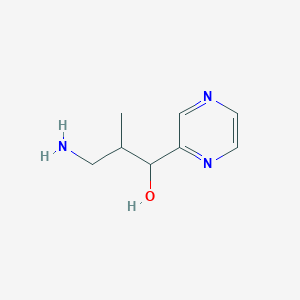
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₃N₃O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-(pyrazin-2-yl)propan-1-one with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic addition of a pyrazine derivative to an epoxide, followed by reduction of the resulting intermediate. This method may require specific reaction conditions, such as the use of a strong base like sodium hydride and a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of starting materials, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the specific reaction conditions and reducing agents used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.
1-(Pyrazin-2-yl)propan-2-amine: Another pyrazine derivative with a different substitution pattern.
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol: A compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-6(4-9)8(12)7-5-10-2-3-11-7/h2-3,5-6,8,12H,4,9H2,1H3 |
Clave InChI |
TWPSBYDDDMSWCR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=NC=CN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


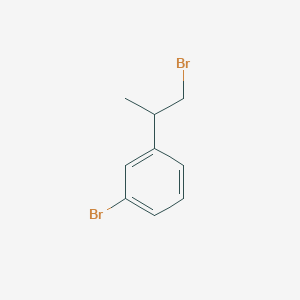
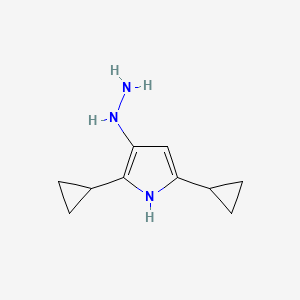

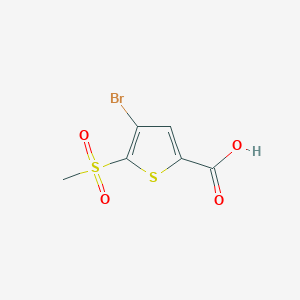
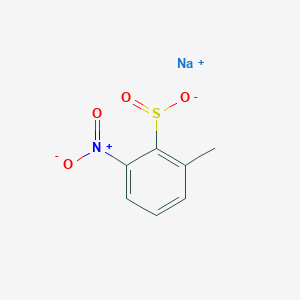
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
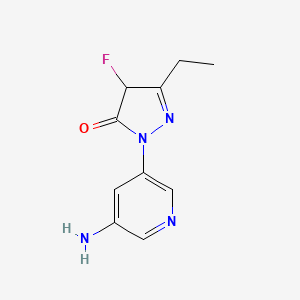

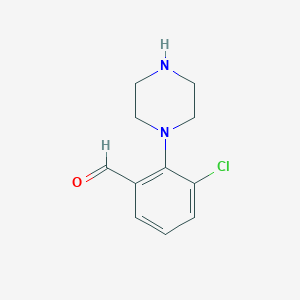
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)


